molecular formula C18H19N3O2 B14189113 5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 919117-28-5

5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B14189113
CAS No.: 919117-28-5
M. Wt: 309.4 g/mol
InChI Key: XCJUZIMCJDBBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. The compound consists of a cyclohexyl group attached to an oxazole ring, which is further connected to a methylphenyl group through an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The oxazole ring can be introduced through a subsequent cyclization reaction involving nitriles and hydroxylamines.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to alter the compound’s functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
  • 5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
  • 5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Uniqueness

5-(3-Cyclohexyl-1,2-oxazol-5-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of both oxazole and oxadiazole rings, which confer distinct chemical and biological properties. The cyclohexyl and methylphenyl groups further enhance its stability and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

919117-28-5

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

5-(3-cyclohexyl-1,2-oxazol-5-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H19N3O2/c1-12-7-9-14(10-8-12)17-19-18(23-21-17)16-11-15(20-22-16)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3

InChI Key

XCJUZIMCJDBBSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NO3)C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.